REACTION_CXSMILES
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[F:1][CH:2]([F:8])[C:3]([O:5]CC)=O.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=1)=[O:11]>>[F:8][CH:2]([F:1])[C:3](=[O:5])[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][CH:13]=1)=[O:11]
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Name
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|
Quantity
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14.49 g
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Type
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reactant
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Smiles
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FC(C(=O)OCC)F
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Name
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Quantity
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15.36 g
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Type
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reactant
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Smiles
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CC(=O)C1=CC=C(C=C1)C(F)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC(C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)=O)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |